4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline is a complex organic compound with significant relevance in medicinal chemistry. It is classified under quinazoline derivatives and is known for its potential pharmaceutical applications. The compound's chemical structure includes multiple functional groups that contribute to its biological activity.
This compound falls under the category of quinazoline derivatives, which are known for their diverse pharmacological properties. Quinazolines have been extensively studied for their applications in cancer treatment and other therapeutic areas due to their ability to inhibit various enzymes and receptors involved in disease processes.
The synthesis of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline can be achieved through several established methods commonly employed in organic synthesis.
These methods highlight the versatility in synthesizing quinazoline compounds and can be adapted for the specific synthesis of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline.
The molecular structure of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline features a complex arrangement of rings and functional groups that contribute to its chemical properties. The presence of tetraoxacyclododecane moiety indicates a unique cyclic structure that may affect its interaction with biological targets.
Key structural data includes:
The chemical reactivity of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline can be explored through various reactions typical for quinazoline derivatives:
The mechanism of action for 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline primarily involves its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Data suggests that quinazoline derivatives can act as inhibitors for various kinases or receptors implicated in cancer progression and other diseases. The exact mechanism would depend on the specific interactions at the molecular level and could involve competitive inhibition or allosteric modulation .
The physical properties of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline include:
Chemical properties such as stability under various conditions (pH levels and temperature) are crucial for understanding its storage and handling requirements. Predictive models suggest that this compound may exhibit stability under neutral conditions but could degrade under extreme pH or temperature .
The primary applications of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline lie within medicinal chemistry:
The synthesis of 4-Chloro-7,8,10,11,13,14-hexahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline (CAS 1204313-58-5) relies on a convergent strategy combining quinazoline construction and macrocyclic ring formation. The protocol begins with ortho-hydroxy benzaldehydes (e.g., 2,3-dihydroxybenzaldehyde) as precursors, which undergo Williamson ether synthesis with tetraethylene glycol ditosylate to install polyether chains. Subsequent formylation or aldol condensation introduces aldehyde functionalities at terminal positions, yielding bis-aldehyde intermediates [4].
The quinazoline moiety is introduced via cyclocondensation: anthranilic acid derivatives react with formamidine acetate to form 4-chloroquinazoline cores, which are then functionalized with allyl or vinyl groups at strategic positions (e.g., C2 of quinazoline). Key intermediates like 4-(allyloxy)-7-chloroquinazoline are coupled to bis-aldehydes using nucleophilic aromatic substitution (SNAr), generating diene precursors for ring-closing metathesis (RCM). Critical steps include:
Ring-closing metathesis (RCM) serves as the pivotal macrocyclization method for this compound. The diene precursor—bearing terminal alkenes on both the quinazoline core and the polyether chain—undergoes RCM using ruthenium catalysts to form a 16-membered macrocycle containing a cis-alkene bridge. Grubbs II catalyst (Ru-2, benzylidene-bis(3-bromopyridine)dichlororuthenium) achieves 68–75% conversion at 0.001 M concentration, forming the unsaturated macrocycle 7,8,13,14-tetrahydro-[1,4,7,10]tetraoxacyclododecino[2,3-g]quinazoline [4] [6].
Table 1: Catalysts for Macrocyclic RCM
Catalyst | Reaction Concentration | Temperature (°C) | Alkene Selectivity (Z:E) | Yield (%) |
---|---|---|---|---|
Grubbs II (Ru-2) | 0.001 M | 40 | 1:3.3 | 68 |
Tungsten alkylidene (W-10) | 0.1 M | 25 | 19:1 | 62 |
Molybdenum MAP (Mo-1) | 0.02 M | 25 | 24:1 (E:Z)† | 73† |
†Data for analogous lactone macrocycles under inert conditions [2] [6]
Catalytic hydrogenation (H₂, Pd/C) then saturates the alkene, generating the target hexahydro macrocycle. This step proceeds quantitatively at 25°C, with the polyether chain enhancing substrate flexibility and reducing steric hindrance [4].
Optimizing RCM parameters significantly improves yields:
Post-RCM hydrogenation uses 10% Pd/C in ethanol (1 atm H₂, 6 hours), achieving >95% saturation. Catalyst filtration through Celite followed by methanol recrystallization delivers the pure product as a white powder (mp 148–150°C) [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7